Kaura-9(11),16-dien-18-oic acid
Overview
Description
Kaura-9(11),16-dien-18-oic acid, also known as grandiflorenic acid, is a diterpene with a carbon skeleton composed of three six-membered rings and one five-membered ring . It has been isolated from various plants, including Wedelia trilobata and Centipeda cunninghamii . This compound has shown promising antibacterial activity and has been associated with wound healing .
Synthesis Analysis
The synthesis of Kaura-9(11),16-dien-18-oic acid involves processes such as epoxidation and rearrangements . For instance, grandiflorenic acid methyl ester, a derivative of Kaura-9(11),16-dien-18-oic acid, was synthesized from grandiflorenic acid isolated from the plant Montanoa tomentosa .Molecular Structure Analysis
The molecular structure of Kaura-9(11),16-dien-18-oic acid consists of three six-membered rings and one five-membered ring . These rings occur in chair, twist-boat, half-chair, and envelope conformations, respectively .Chemical Reactions Analysis
While specific chemical reactions involving Kaura-9(11),16-dien-18-oic acid are not detailed in the retrieved sources, the compound has been involved in synthesis processes such as epoxidation and rearrangements .Physical And Chemical Properties Analysis
Kaura-9(11),16-dien-18-oic acid has a molecular formula of C20H28O2 . Its average mass is 300.435 Da, and its monoisotopic mass is 300.208923 Da .Scientific Research Applications
Deuterium Labelling for Chemical Analysis
Deuterium labelling of ent-Kaur-16-en-19-oic acid derivatives has facilitated the understanding of their chemical structure and stereochemistry. This technique was applied to several derivatives, revealing insights into their chemical purity and structural details through GC-MS and NMR spectroscopy (Castellaro et al., 1990).
Chemical Composition of Plant Extracts
Research on Mikania banisteriae identified two new ent-kaurane diterpenes along with known compounds, including ent-kaur-16-en-18-oic acid. The study's findings contribute to understanding the plant's chemical composition and its chemotaxonomic significance (Lobitz, Tamayo-Castillo, & Merfort, 1997).
properties
IUPAC Name |
(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14?,15-,18+,19+,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIPNPHMQGDUBW-MZWQVCBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944986 | |
Record name | Kaura-9(11),16-dien-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 161387 | |
CAS RN |
22338-67-6 | |
Record name | Grandiflorenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kaura-9(11),16-dien-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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